

2-Thiopheneethanimidamide: Solubility Profile & Solvent Selection Guide

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Compound of Interest

Compound Name: 2-Thiopheneethanimidamide

CAS No.: 28424-54-6

Cat. No.: B1274759

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Executive Summary

2-Thiopheneethanimidamide (CAS: 4651-99-4) is an amidine intermediate frequently employed in the synthesis of nitric oxide synthase (NOS) inhibitors and antithrombotic agents. Its solubility behavior is strictly dichotomous, governed by its protonation state.

- **Commercial Form:** Typically supplied as the Hydrochloride (HCl) salt, which is highly polar, water-soluble, and stable.
- **Reactive Form:** The Free Base, which is lipophilic, soluble in organic solvents, but chemically unstable (prone to hydrolysis).

This guide provides the physicochemical grounding to predict solubility, a self-validating protocol for empirical determination, and strategies for handling the compound in organic synthesis.

Physicochemical Architecture

To understand the solubility, we must deconstruct the molecule into its functional pharmacophores.

Structural Analysis

The molecule consists of two competing domains:

- Thiophene Ring: A lipophilic, aromatic heterocycle (LogP contribution ~ +1.8). It drives solubility in non-polar and chlorinated solvents.
- Ethanimidamide Group: A highly polar, basic functionality (). It drives solubility in protic solvents and water when ionized.

The Critical Variable: Protonation State

The solubility "switch" is the amidine nitrogen.

Property	Hydrochloride Salt (R-C(=NH)NH ₂ ·HCl)	Free Base (R-C(=NH)NH ₂)
Nature	Ionic Solid (Lattice energy dominates)	Polar Organic Solid/Oil
Polarity	High	Moderate
LogP (Pred)	< 0 (Hydrophilic)	~1.2 (Lipophilic)
Primary Interaction	Ion-dipole, Hydrogen bonding	Dipole-dipole, Pi-stacking

Solubility Landscape

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by standard amidine chemistry.

Table 1: Predicted Solubility Matrix

Solvent Class	Specific Solvent	HCl Salt Solubility	Free Base Solubility	Application Notes
Protic Polar	Water	High (>100 mg/mL)	Low/Moderate (Hydrolysis risk)	Salt dissolves instantly; Free base hydrolyzes to amide.
Methanol / Ethanol	High	High	Ideal for recrystallization of the salt.	
Aprotic Polar	DMSO / DMF	High	High	Universal solvents; difficult to remove.
Acetonitrile	Moderate	High	Good for coupling reactions.	
Chlorinated	Dichloromethane (DCM)	Low (< 1 mg/mL)	High	Key Solvent for extraction of the free base.
Chloroform	Low	High	Alternative to DCM.	
Ethers	THF	Very Low	Moderate/High	Common reaction medium.
Diethyl Ether	Insoluble	Moderate	Used to precipitate the salt from alcohols.	
Hydrocarbons	Hexane / Toluene	Insoluble	Low	Antisolvents for purification.

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Critical Insight: The HCl salt is virtually insoluble in DCM or Ether. This property is exploited to purify the salt by washing away non-polar impurities with DCM, or to precipitate the salt from a Methanol/Ether mixture.

Experimental Protocols

Since specific quantitative data for this CAS number is rarely published, you must determine the exact solubility for your specific lot (polymorphs affect solubility). Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

This method ensures equilibrium is reached, preventing supersaturation errors.

Reagents: HPLC-grade solvents, **2-Thiopheneethanimidamide HCl**. Detection: HPLC-UV (230-250 nm for Thiophene chromophore).

- Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
- Agitation: Shake at 25°C for 24 hours.
- Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
- Dilution: Dilute filtrate with mobile phase to fit calibration curve.
- Analysis: Quantify against a standard curve.

Self-Validation Check:

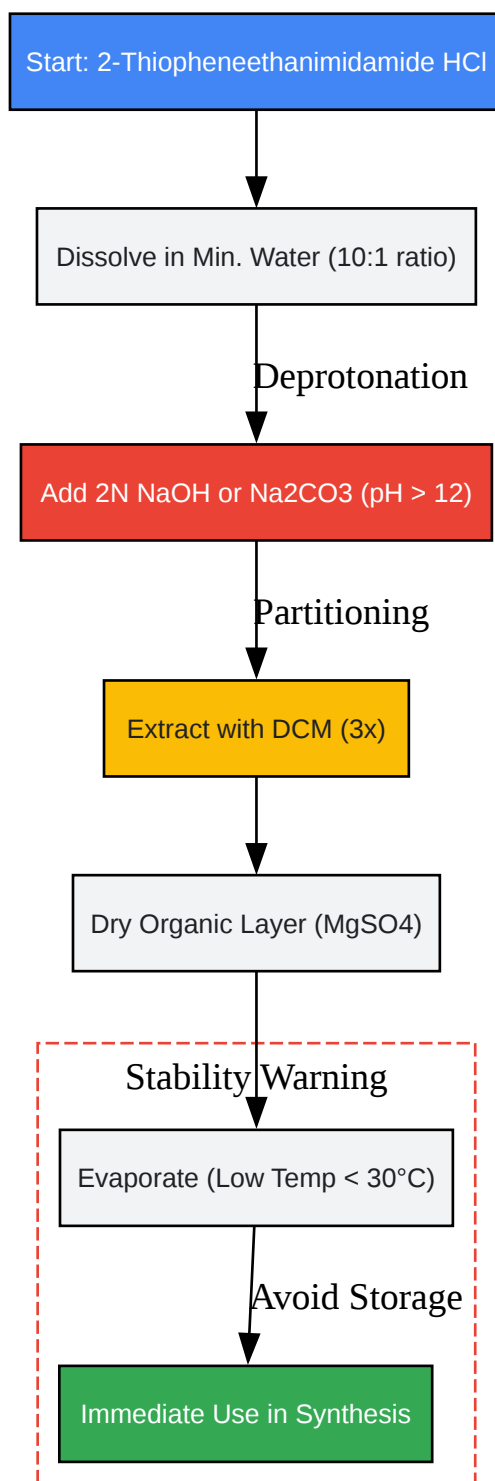
- pH Check: Measure the pH of the aqueous saturated solution. If pH < 4, the salt is intact. If pH > 9, you are measuring the free base (unlikely for HCl starting material).

- Residue Analysis: Analyze the undissolved solid by XRPD or melting point to ensure no polymorphic transition or solvate formation occurred.

Protocol B: In-Situ Free Base Generation

Researchers often need the free base for nucleophilic attacks. Isolating the free base is risky due to stability. Generate and use it in solution.

Workflow Visualization (DOT):



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Figure 1: Workflow for the liberation of **2-Thiopheneethanimidamide** free base from its hydrochloride salt. Note the emphasis on immediate use to prevent degradation.

Technical Troubleshooting & Stability

Hydrolysis Risk

Amidines are susceptible to hydrolysis, converting to the corresponding amide (2-Thiopheneacetamide) and ammonia.

- Trigger: High pH (during free base generation) + Heat + Time.
- Observation: Insoluble white precipitate forming in aqueous basic solution over time (amides are generally less water-soluble than amidine salts).
- Mitigation: Perform extractions cold (0-5°C) and use the organic layer immediately.

Hygroscopicity

The HCl salt is hygroscopic. Absorption of atmospheric water will skew solubility measurements (mass error).

- Correction: Always dry the salt in a vacuum desiccator over for 4 hours before weighing for solubility tests.

References

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